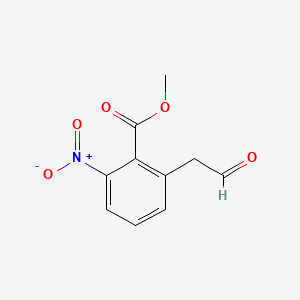

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester typically involves the nitration of a benzoic acid derivative followed by esterification. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the esterification process converts the carboxylic acid group (-COOH) into a methyl ester (-COOCH3) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.

Major Products Formed

Reduction: The major product is 2-amino-6-(2-oxoethyl)benzoic acid methyl ester.

Substitution: The major products depend on the substituent introduced during the reaction.

Applications De Recherche Scientifique

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester is used in various scientific research applications, including:

Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-6-nitrobenzoic acid: Similar structure but with a methyl group instead of an oxoethyl group.

Benzoic acid, 2-nitro-, methyl ester: Lacks the oxoethyl group, making it less complex.

2-Formyl-6-nitrobenzoic acid methyl ester: Contains a formyl group instead of an oxoethyl group.

Uniqueness

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester is unique due to the presence of both a nitro group and an oxoethyl group, which confer distinct chemical properties and reactivity compared to its similar compounds .

Activité Biologique

2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester (CAS No. 1056123-60-4) is an organic compound with significant biological implications. It is recognized for its potential as a pharmaceutical intermediate and has been studied for various biological activities, including enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C10H9NO5

- Molecular Weight : 223.18 g/mol

- CAS Number : 1056123-60-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The nitro group and the ester functionality play crucial roles in its reactivity and interaction with enzymes.

The compound's mechanism of action involves:

- Enzyme Inhibition : It acts as a reversible inhibitor for certain enzymes, affecting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to oxidative stress in cells.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various proteases. The results indicated that the compound exhibited significant inhibition against SARS-CoV-2 3CL protease with an IC50 value of approximately . This suggests its potential application in antiviral drug development .

| Enzyme Target | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| SARS-CoV-2 3CLpro | 0.27 ± 0.0001 | 93 |

| Cathepsin B | 1.3 ± 0.1 | 93 |

| Cathepsin D | >10 | - |

Case Study 2: Antiparkinsonian Applications

Research has shown that this compound serves as an intermediate in the synthesis of Ropinirole, an antiparkinsonian agent . Its structural analogs have been explored for their neuroprotective effects, highlighting the importance of the methyl ester group in enhancing bioactivity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Molecular Formula | IC50 (μM) |

|---|---|---|

| This compound | C10H9NO5 | 0.27 |

| Methyl 5-amino-2-bromo-4-fluorobenzoate | C8H7BrFNO2 | >10 |

| Methyl 4-bromo-2-fluoro-5-nitrobenzoate | C8H7BrFNO4 | >10 |

This table illustrates that while other compounds exhibit varying levels of activity, this compound demonstrates superior potency against specific targets.

Propriétés

IUPAC Name |

methyl 2-nitro-6-(2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-16-10(13)9-7(5-6-12)3-2-4-8(9)11(14)15/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWFVAAEMWGNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.